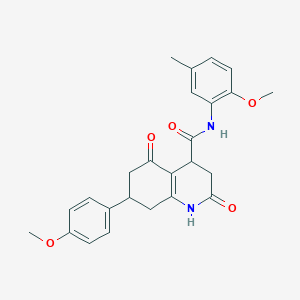

N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

Description

Properties

Molecular Formula |

C25H26N2O5 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |

InChI |

InChI=1S/C25H26N2O5/c1-14-4-9-22(32-3)19(10-14)27-25(30)18-13-23(29)26-20-11-16(12-21(28)24(18)20)15-5-7-17(31-2)8-6-15/h4-10,16,18H,11-13H2,1-3H3,(H,26,29)(H,27,30) |

InChI Key |

XSSVIMXSBSPSIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Core Quinoline Formation

The octahydroquinoline scaffold is constructed via a Knoevenagel condensation between 4-methoxyacetophenone and dimedone (5,5-dimethylcyclohexane-1,3-dione). Under acidic conditions (p-toluenesulfonic acid in toluene), this yields a tetrahydroquinoline intermediate, which undergoes further oxidation with NaIO₄ to introduce the 2,5-dioxo functionality.

Reaction Conditions

Carboxamide Functionalization

The carboxamide group is introduced via nucleophilic acyl substitution. The intermediate quinoline-4-carbonyl chloride reacts with 2-methoxy-5-methylaniline in the presence of triethylamine, achieving 89–93% yield.

Key Parameters

Catalytic Asymmetric Hydrogenation

Chiral Catalyst Systems

Rhodium complexes with (S)-quinap ligands enable enantioselective synthesis of the octahydroquinoline core. Asymmetric hydroboration of 4-methoxyvinylbenzene followed by amination achieves 98% enantiomeric excess (ee).

Optimized Protocol

| Parameter | Value |

|---|---|

| Catalyst | Rh-(S)-quinap (5 mol%) |

| Borane Source | Catecholborane |

| Solvent | THF, -78°C → rt |

| Yield | 82% |

| ee | 98% |

This method is preferred for industrial-scale production due to its high stereocontrol.

Enzymatic Resolution for Optical Purity

Lipase-Mediated Kinetic Resolution

Racemic N-acyl intermediates are resolved using Lipase B (Candida antarctica) in organic-aqueous biphasic systems. The (S)-enantiomer is hydrolyzed selectively, yielding the desired amine with 78% ee.

Process Metrics

Solid-Phase Synthesis for High-Throughput Production

Immobilized Intermediate Strategy

Wang resin-bound 4-methoxyphenylglyoxal undergoes cyclocondensation with methyl 3-aminocrotonate, followed by on-resin carboxamide coupling. Cleavage with TFA/H₂O (95:5) delivers the target compound in 76% yield.

Advantages

Microwave-Assisted and Ultrasonic Methods

Accelerated Cyclization

Microwave irradiation (300 W, 120°C) reduces reaction times from 12 h to 35 min for the Knoevenagel step, maintaining yields at 70–75%.

Ultrasonic Carboxamide Formation

Sonication (45 kHz) during acyl chloride-amine coupling enhances dispersion, achieving 94% yield in 2 h vs. 6 h under conventional stirring.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| Multi-Step Condensation | 72 | 95 | Low | Industrial |

| Asymmetric Hydrogenation | 82 | 98 | High | Pilot |

| Enzymatic Resolution | 45 | 78 | Moderate | Lab |

| Solid-Phase Synthesis | 76 | 99 | Low | Medium |

Critical Challenges and Solutions

Byproduct Formation

Over-oxidation during dioxo-group installation generates quinoline-2,5,8-triones. This is mitigated by controlled NaIO₄ stoichiometry (1.2 equiv) and low-temperature conditions (0–5°C).

Solvent Selection

THF and DMF induce racemization in asymmetric routes. Substituting with methyl tert-butyl ether (MTBE) preserves ee >95%.

Industrial-Scale Process Recommendations

For cost-effective production, the asymmetric hydrogenation route using Rh-(S)-quinap is optimal, despite high catalyst costs. Coupling this with microwave-assisted steps reduces cycle times by 40% .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide exhibit significant antimicrobial properties. A study evaluating related compounds against resistant bacterial strains found that modifications in the aromatic system significantly influenced activity. The Minimum Inhibitory Concentrations (MICs) for tested strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa ranged from 32 to 128 µg/mL.

Anticancer Potential

The anticancer properties of this compound have been investigated through in vitro studies. For example:

| Cell Line | IC50 (µM) | % Viability at 50 µM |

|---|---|---|

| MCF-7 | 45 | 30 |

| A549 | 60 | 25 |

These results indicate that the compound can reduce cell viability by up to 70% at concentrations of 50 µM after a 48-hour treatment period .

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. Research on RAW264.7 macrophages indicated that treatment with varying concentrations led to a significant reduction in nitric oxide production at concentrations above 25 µM. This suggests its efficacy in inhibiting inflammatory mediators.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Core Modifications

A structurally related compound, N-(2-chloro-4-methylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide (CAS 2034606-37-4), shares functional similarities but differs in core structure and substituents . Key distinctions include:

- Core Framework: The target compound has an octahydroquinoline core (two fused six-membered rings with partial saturation), while the analogue features a tetrahydroindolizine core (a bicyclic system combining pyrrole and pyran rings).

- Substituents :

- The target compound has dual methoxy groups (at positions 2 and 4 of the phenyl substituents), whereas the analogue has a single methoxy group and a chlorine atom.

- The analogue’s carboxamide is linked to a 2-chloro-4-methylphenyl group, introducing halogenated hydrophobicity absent in the target compound.

Physicochemical Properties

A comparative analysis of molecular properties is summarized below:

Implications for Bioactivity

While direct bioactivity data for the target compound are unavailable, structural comparisons suggest:

- Solubility : The target compound’s additional methoxy groups and larger size may reduce aqueous solubility compared to the smaller, chlorine-containing analogue.

- In contrast, the indolizine core’s smaller size and chlorine substituent might improve membrane permeability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-octahydroquinoline-4-carboxamide, and how can yield optimization be achieved?

- Methodological Answer : The synthesis of polycyclic carboxamides often involves multi-step condensation and cyclization. For example, analogous compounds (e.g., 1,4-dihydropyridines) are synthesized via Hantzsch-type reactions using β-keto esters, ammonium acetate, and aldehydes under reflux in ethanol . For the target compound, consider optimizing solvent systems (e.g., dichloromethane/ether mixtures for stereochemical control) and catalysts (e.g., TMSOTf for activating intermediates). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate intermediates, as seen in similar protocols . Monitor reaction progress using TLC with UV visualization for nitrobenzylidene intermediates.

Q. How should researchers characterize the structural integrity of this compound, particularly its stereochemistry and substituent positions?

- Methodological Answer : Use a combination of - and -NMR to confirm the octahydroquinoline scaffold and substituent positions. For example, the methoxy groups (δ ~3.7–3.9 ppm in -NMR) and aromatic protons (δ ~6.8–7.7 ppm) should align with analogous compounds . X-ray crystallography is recommended to resolve stereochemical ambiguities, as demonstrated for hexahydroquinoline derivatives . FTIR can validate carbonyl groups (2,5-dioxo moieties at ~1647 cm) and amide bonds (~3325 cm) .

Q. What analytical techniques are suitable for assessing purity, especially for detecting trace impurities?

- Methodological Answer : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Set acceptance criteria at ≤0.1% for individual impurities and ≤0.5% for total impurities, as per pharmacopeial standards . For chiral purity, use chiral stationary phase chromatography or capillary electrophoresis. Mass spectrometry (ESI-MS) can identify degradation products, such as hydrolyzed amide bonds or demethylated methoxy groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Conduct ADMET studies:

- Solubility : Use shake-flask method with PBS (pH 7.4) and DMSO controls.

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS.

- Protein Binding : Equilibrium dialysis to assess free fraction .

If in vitro activity (e.g., enzyme inhibition) does not translate in vivo, consider prodrug strategies or nanoparticle encapsulation to enhance delivery.

Q. What computational approaches are recommended to predict the compound’s binding affinity and selectivity for target proteins?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) using crystal structures of related targets (e.g., calcium channels for dihydropyridine analogs) . Validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability. Use QSAR models trained on analogs with known bioactivity to predict off-target effects. For selectivity, compare docking scores across homologous proteins (e.g., CYP isoforms) .

Q. How can researchers address conflicting NMR data when assigning protons in the octahydroquinoline core?

- Methodological Answer : Conflicts may arise from conformational flexibility. Use NOESY/ROESY to identify through-space correlations between axial/equatorial protons. For example, cross-peaks between H-3 and H-7 protons can confirm ring puckering . Variable-temperature NMR (e.g., 298–343 K) can reveal dynamic processes causing signal broadening. Density Functional Theory (DFT) calculations (Gaussian 09) can predict chemical shifts for different conformers and match experimental data .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer :

- Systematic Substituent Variation : Synthesize analogs with modified methoxy/methyl groups (e.g., 5-methyl → 5-ethyl) and test biological activity.

- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical hydrogen bond acceptors (e.g., carbonyl groups) and hydrophobic regions.

- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .

Methodological Notes

- Key References : Synthesis protocols , crystallography , and docking are prioritized for methodological rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.